molecular formula C19H19FN4O3S2 B11309481 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

Cat. No.: B11309481
M. Wt: 434.5 g/mol
InChI Key: FJXQCADDGQPFCM-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyrrol, thiazol, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling with the piperazine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylsulfonyl group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules.

Properties

Molecular Formula

C19H19FN4O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C19H19FN4O3S2/c1-14-17(28-19(21-14)23-8-2-3-9-23)18(25)22-10-12-24(13-11-22)29(26,27)16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3

InChI Key

FJXQCADDGQPFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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